5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are significant in various fields due to their diverse biological activities and structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, can be achieved through various methods. One common approach involves the use of palladium-catalyzed coupling reactions. For instance, the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization, can yield isoquinolines in excellent yields . Another method involves the use of a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, which efficiently produces densely functionalized isoquinolines .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs large-scale catalytic processes. These methods are designed to maximize yield and purity while minimizing environmental impact. For example, the Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetals as initial compounds, is a well-established industrial process for producing isoquinolines .
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring .
Scientific Research Applications
5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development and pharmaceutical research.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives often act by inhibiting enzymes or interacting with DNA, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline: Exhibits analgesic activity.
1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Used in pharmaceutical applications.
Uniqueness
5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H12N2O4 |
---|---|
Molecular Weight |
332.3g/mol |
IUPAC Name |
2-(2-methylphenyl)-5-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H12N2O4/c1-11-5-2-3-8-16(11)20-18(22)14-7-4-6-12-9-13(21(24)25)10-15(17(12)14)19(20)23/h2-10H,1H3 |
InChI Key |
QNNPRKARJKHJJN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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